molecular formula C12H20N2O3 B1443155 Tert-butyl 4-cyano-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate CAS No. 1334149-56-2

Tert-butyl 4-cyano-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate

Cat. No. B1443155
M. Wt: 240.3 g/mol
InChI Key: DFZYOAIWAGMKET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl 4-cyano-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate” is a chemical compound with the molecular formula C12H20N2O3 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-cyano-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate” consists of 12 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . It contains a total of 37 bonds, including 17 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, and 1 five-membered ring .


Physical And Chemical Properties Analysis

The molecular weight of “Tert-butyl 4-cyano-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate” is 240.30 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available sources .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

Tert-butyl 4-cyano-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is utilized in various organic synthesis processes. For example, Kollár and Sándor (1993) demonstrated its use in the highly stereoselective hydroformylation process to create important intermediates for synthesizing homochiral amino acid derivatives, which have significant synthetic value (Kollár & Sándor, 1993). Similarly, Anson et al. (2011) described its application in the manufacturing of N,O-protected-(S)-2-methylserine on a multikilogram scale, highlighting its scalability and efficiency in industrial contexts (Anson et al., 2011).

Role in Medicinal Chemistry and Drug Development

In the field of medicinal chemistry, this compound has been employed in the synthesis of potential pharmaceutical agents. For instance, Sydnes et al. (2006) used a derivative of tert-butyl 4-cyano-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate in the creation of inhibitors for the SARS-CoV 3CL protease, a crucial enzyme in the life cycle of severe acute respiratory syndrome coronavirus (Sydnes et al., 2006). Additionally, Ali et al. (1995) synthesized novel cytotoxic analogs of paclitaxel and docetaxel using oxazolidinecarboxylic acid derivatives, demonstrating the compound's potential in cancer treatment research (Ali et al., 1995).

Use in Advanced Organic Synthesis Techniques

Further exploring its versatility in organic synthesis, Koskinen, Saarenketo, and Straub (2004) reported the diastereoselective alkylation of oxazolidine derivatives, showcasing the compound's utility in creating complex molecular structures with specific stereochemical configurations (Koskinen, Saarenketo, & Straub, 2004). Flock et al. (2006) provided insights into the absolute configuration of enantiomeric compounds derived from tert-butyl 4-cyano-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate, further underscoring its significance in stereoselective synthesis (Flock et al., 2006).

Potential in Material Science and Novel Applications

Yadav and Sriramurthy (2005) explored its use in generating imidazoline, oxazolidine, and tetrahydropyrimidine products through efficient reactions with nitriles and carbonyl substrates, hinting at its potential applications in material science and novel organic compounds (Yadav & Sriramurthy, 2005).

Safety And Hazards

The safety and hazards associated with “Tert-butyl 4-cyano-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate” are not specified in the available sources .

properties

IUPAC Name

tert-butyl 4-cyano-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-8-9(7-13)14(12(5,6)16-8)10(15)17-11(2,3)4/h8-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZYOAIWAGMKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-cyano-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-cyano-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
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Tert-butyl 4-cyano-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
Reactant of Route 6
Tert-butyl 4-cyano-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate

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